molecular formula C21H34O4 B107582 Carbaprostacyclin CAS No. 69552-46-1

Carbaprostacyclin

Cat. No. B107582
CAS RN: 69552-46-1
M. Wt: 350.5 g/mol
InChI Key: XZFRIPGNUQRGPI-WBQKLGIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbaprostacyclin is a stable analogue of prostacyclin, a major prostanoid generated in adipose tissue known for its role as an autocrine/paracrine adipogenic effector. It has been found to regulate the expression of differentiation-dependent genes in preadipose and adipose cells through a mechanism distinct from that of its cell surface receptor, possibly involving the peroxisome proliferator-activated receptor family .

Synthesis Analysis

The synthesis of carbaprostacyclin and its analogues has been a subject of interest due to the therapeutic potential of these compounds. Various synthetic strategies have been employed, including the use of organocopper conjugate addition to a bicyclic azoene , arene tricarbonyl chromium complex-catalyzed hydrogenation , and regioselective SN2' alkylation with zinc-copper reagents . These methods aim to achieve high stereocontrol and regioselectivity to produce carbaprostacyclin analogues with desired biological activities.

Molecular Structure Analysis

Carbaprostacyclin analogues have been designed with modifications to the molecular structure to enhance stability and biological activity. For instance, the replacement of the enol-ether oxygen atom with a methylene group has led to the development of stable carbocyclic analogues . Additionally, novel carbacyclins with bicyclic substituents on the omega-chain have been synthesized, showing varying degrees of antiplatelet aggregation activity and organ-protective effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carbaprostacyclin analogues are complex and require precise control over reaction conditions. For example, the stereocontrolled synthesis of exocyclic olefins is critical for the production of carbacyclin and its analogs, where the 1,4-hydrogenation of a 1,3-diene to an internal monoene is a key step . Another example is the nucleophilic acetylide anion addition to a bicyclic ketone, which is guided by molecular mechanics calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbaprostacyclin and its analogues are closely related to their biological activities. These compounds have been shown to inhibit human platelet aggregation and possess cytoprotective activity . They also exhibit anti-aggregating and hypotensive effects in vivo, although they are generally less potent than prostacyclin . The inhibition of endothelin-induced DNA synthesis in vascular smooth muscle cells by carbaprostacyclin suggests potential effectiveness in preventing the proliferation of these cells in vivo .

Scientific Research Applications

Immunoregulatory Properties

Carbaprostacyclin, a prostacyclin analog, differentially regulates macrophage functions via distinct analog-receptor binding specificities. It has been shown to modulate phagocytosis, bacterial killing, and inflammatory mediator production in macrophages, impacting both innate and acquired immunity (Aronoff et al., 2007).

Vascular Effects

Carbaprostacyclin also plays a significant role in vascular health. It has been used in the treatment of Raynaud's phenomenon, showing success in improving vascular measurements when administered with a serotonergic S2-receptor antagonist (Pola et al., 1993). Moreover, targeted delivery of carbaprostacyclin to ischemic hindlimbs enhances adaptive remodeling of the microvascular network, promoting arteriolar growth and improving blood perfusion in ischemic mouse hindlimbs (Liu et al., 2013).

Adipose Cell Differentiation

Carbaprostacyclin also has implications in adipose cell differentiation. It regulates the expression of differentiation-dependent genes in preadipose and adipose cells, suggesting its role as an intracrine effector of adipose cell differentiation (Aubert et al., 1996). This finding has potential applications in understanding obesity and metabolic disorders.

Future Directions

Carbaprostacyclin has been found to promote vascular growth in hindlimb ischemia, and peroxisome proliferation-activated receptor β/δ signaling plays a critical role in inducing acidic fibroblast growth factor expression . This suggests potential future directions for the use of Carbaprostacyclin in the treatment of conditions related to vascular growth and ischemia .

properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRIPGNUQRGPI-WBQKLGIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346736
Record name Carboprostacyclin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboprostacyclin

CAS RN

69552-46-1
Record name Carboprostacyclin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069552461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboprostacyclin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbacyclin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbaprostacyclin
Reactant of Route 2
Carbaprostacyclin
Reactant of Route 3
Carbaprostacyclin
Reactant of Route 4
Carbaprostacyclin
Reactant of Route 5
Carbaprostacyclin
Reactant of Route 6
Carbaprostacyclin

Citations

For This Compound
968
Citations
RA Ghandour, M Giroud, A Vegiopoulos… - … et Biophysica Acta (BBA …, 2016 - Elsevier
… The in vitro capacities of carbaprostacyclin, ie recruitment of pre-adipocytes into brite … Herein, we demonstrate that carbaprostacyclin is able to induce the conversion of human …
Number of citations: 35 www.sciencedirect.com
M Kurtz, E Capobianco, N Martínez, J Fernández… - Life sciences, 2010 - Elsevier
… In this work, we demonstrate that carbaprostacyclin, a PGI 2 … of the PGI 2 analogue carbaprostacyclin, in both control and … of the PGI 2 analogue carbaprostacyclin, an effect that is …
Number of citations: 29 www.sciencedirect.com
X Liu, T Terry, S Pan, Z Yang, JT Willerson… - …, 2013 - Am Heart Assoc
… carbaprostacyclin on arteriolar growth in mouse hindlimb ischemia. Using an osmotic-controlled release system to continuously deliver carbaprostacyclin … 14 days in carbaprostacyclin-…
Number of citations: 6 www.ahajournals.org
CW Bird, HI Butler, ECJ Coffee, LM James… - Tetrahedron, 1989 - Elsevier
Starting from endo -tricyclo[5.2.1.0 ]deca-4,8-diene-3/gb-ol, which has previously been resolved, a series of transformations are described which provide access to a variety of chiral …
Number of citations: 7 www.sciencedirect.com
N Mongelli, F Animati, R D'Alessio, L Zuliani… - …, 1988 - thieme-connect.com
Introduction of a fluorine atom into position 16 of the ω-chain is a useful tool for modulation of biological activity in the prostanoid field. We devised a facile, four-step synthesis of 1-…
Number of citations: 11 www.thieme-connect.com
R Négrel, D Gaillard, G Ailhaud - Biochemical Journal, 1989 - portlandpress.com
… the adipogenic effect of carbaprostacyclin. In addition, carbaprostacyclin enhanced both a limited … In the present paper we report that carbaprostacyclin (cPGI2), a stable analogue of …
Number of citations: 178 portlandpress.com
CW Bird, ECJ Coffee, BWC Schmidl - Synthetic communications, 1993 - Taylor & Francis
Convenient syntheses of the epimeric 3-hydroxy-2α-carb-oxybicyclo [3.3. 0] octane-4α, 6α-carbolactones are described which commence from the readily available cyclopentadienone …
Number of citations: 3 www.tandfonline.com
T Kohyama, X Liu, HJ Kim… - … of Physiology-Lung …, 2002 - journals.physiology.org
… In the current study, the effect of carbaprostacyclin on fibroblast migration was blocked by a PKA inhibitor, suggesting that the inhibitory effect of carbaprostacyclin is mediated through …
Number of citations: 51 journals.physiology.org
서영거, 정재경, 구본암, 조윤상 - 한국응용약물학회춘계학술발표논문집, 1994 - dbpia.co.kr
PGI$_2$ 안정한 구조를 갖는 carbaprostacyclin 및 그 structural analog들을 입체 선택적으로 합성하고, 혈관 순환 개선제로 발전시키고자 중요한 합성 중간체이며 광학활성을 갖는 5-ethenyl…
Number of citations: 2 www.dbpia.co.kr
M Kimura, H Okamoto, H Natsume… - Journal of …, 2009 - jstage.jst.go.jp
… or carbaprostacyclin in a time- and dose-dependent manner. PGI2 was less potent … carbaprostacyclin in stimulating hepatocyte mitogenesis. These effects of PGI2 and …
Number of citations: 12 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.